S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxoisoindolinyl group, an ethyl carbonodithioate moiety, and an ethoxyethyl linkage. Its distinct chemical properties make it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate typically involves multiple steps. One common method starts with the preparation of the dioxoisoindolinyl intermediate. This intermediate is then reacted with ethyl carbonodithioate under specific conditions to form the desired product.
-
Preparation of Dioxoisoindolinyl Intermediate
Starting Material: Phthalimide
Reagent: Trichloroisocyanuric acid (TCCA)
Conditions: Room temperature, aqueous medium
Reaction: Phthalimide is converted to N-chloro derivative using TCCA.
-
Formation of this compound
Starting Material: N-chloro derivative of phthalimide
Reagent: Sodium diethylphosphite, sulfur
Conditions: Anhydrous ether, benzene, room temperature
Reaction: The N-chloro derivative is reacted with sodium diethylphosphite and sulfur to form the final product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate moiety to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced carbonodithioates
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate is used as a reagent for the synthesis of complex organic molecules. Its ability to undergo various reactions makes it a versatile tool in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its use in drug development and as a diagnostic tool.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity, protein function, and other cellular processes. The exact pathways and targets are still under investigation, but its unique structure allows for selective interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate
- O-2-(1,3-dioxoisoindolin-2-yl)ethyl S-methyl carbonodithioate
- Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate
Uniqueness
S-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl) O-ethyl carbonodithioate stands out due to its specific combination of functional groups. This unique structure imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
303104-27-0 |
---|---|
Molecular Formula |
C13H13NO4S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
O-ethyl 2-(1,3-dioxoisoindol-2-yl)oxyethylsulfanylmethanethioate |
InChI |
InChI=1S/C13H13NO4S2/c1-2-17-13(19)20-8-7-18-14-11(15)9-5-3-4-6-10(9)12(14)16/h3-6H,2,7-8H2,1H3 |
InChI Key |
GVEYPJAUIPUSIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SCCON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.